molecular formula C8H14Cl2N2 B13110112 (4-Ethylpyridin-2-yl)methanamine dihydrochloride

(4-Ethylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B13110112
M. Wt: 209.11 g/mol
InChI Key: WOAIAEZNLDUGMQ-UHFFFAOYSA-N
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Description

(4-Ethylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpyridin-2-yl)methanamine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-ethylpyridine with formaldehyde and ammonium chloride under acidic conditions to form the intermediate (4-Ethylpyridin-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is typically purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Ethylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its effects are mediated through these interactions, which can alter the activity of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions compared to its methyl-substituted counterpart

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

(4-ethylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-2-7-3-4-10-8(5-7)6-9;;/h3-5H,2,6,9H2,1H3;2*1H

InChI Key

WOAIAEZNLDUGMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)CN.Cl.Cl

Origin of Product

United States

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